ACID GREEN 20

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PubChem: A search for the compound on PubChem, a database of chemical information maintained by the National Institutes of Health, yields no results for ongoing research or specific applications.

ECHA: The European Chemicals Agency (ECHA) also has limited information on the substance, though it does provide a registry number. This suggests the compound may be undergoing regulatory evaluation but doesn't confirm any specific research applications. ECHA - European Union:

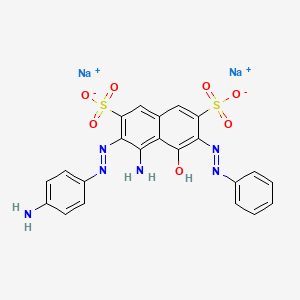

Acid Green 20 is a synthetic dye belonging to the class of acid dyes, characterized by its vibrant green color. It appears as a dark green to black powder and is primarily soluble in water but shows limited solubility in organic solvents such as alcohols . This dye is widely used in various applications, particularly in the textile industry, for dyeing wool, silk, and nylon fabrics. Its chemical structure includes multiple aromatic rings and functional groups, which contribute to its color properties and reactivity.

Research indicates that Acid Green 20 can exhibit toxicity towards aquatic organisms. Its presence in wastewater poses environmental risks due to potential bioaccumulation and toxicity to aquatic life. Studies have shown that the dye can affect the growth and reproduction of various microorganisms . Moreover, the dye's persistence in the environment raises concerns about its long-term ecological impact.

The primary applications of Acid Green 20 include:

- Textile Industry: Used for dyeing natural fibers like wool and silk.

- Paper Industry: Employed as a colorant for paper products.

- Cosmetics: Occasionally used in formulations for coloring purposes.

- Biological Research: Utilized as a fluorescent marker in various scientific studies .

Studies on Acid Green 20's interactions with other compounds have demonstrated its ability to form complexes with metal ions, which can influence its color properties and stability. Additionally, research has focused on its removal from wastewater through techniques like electrocoagulation, where it interacts with aluminum or iron electrodes to facilitate its separation from water . Understanding these interactions is crucial for developing effective wastewater treatment methods.

Several compounds share structural similarities or applications with Acid Green 20. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Acid Green 3 | C37H37N2O6S2 | Often used as a pH indicator; reacts differently with acids. |

| Acid Yellow 23 | C19H18N4Na2O9S2 | Used primarily in food coloring; less toxic than Acid Green 20. |

| Direct Blue 1 | C34H34N2Na2O6S2 | Known for its high stability; commonly used in textile applications. |

Acid Green 20 stands out due to its specific reactivity under varying pH conditions and its unique applications in both textiles and biological research . Its environmental impact also differentiates it from other dyes that may not exhibit similar toxicity profiles.